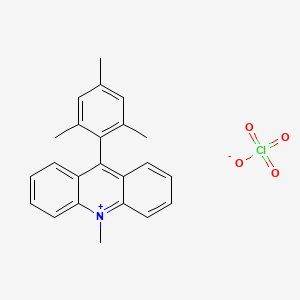

9-Mesityl-10-methylacridinium Perchlorate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N.ClHO4/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;2-1(3,4)5/h5-14H,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMBERYWDLWXNO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60580419 | |

| Record name | 10-Methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674783-97-2 | |

| Record name | 10-Methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Mesityl-10-methylacridinium Perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9-Mesityl-10-methylacridinium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. The synthesis of 9-Mesityl-10-methylacridinium perchlorate involves hazardous materials and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures. Perchloric acid and perchlorate salts are strong oxidizers and can be explosive. Appropriate personal protective equipment (PPE) must be worn at all times.

Introduction

This compound, often abbreviated as [Mes-Acr-Me]⁺ClO₄⁻, is a prominent organic photocatalyst widely utilized in synthetic organic chemistry.[1][2][3] Its efficacy in mediating a variety of chemical transformations under visible light irradiation makes it a valuable tool for C-C bond formation, functionalization reactions, and in the field of material science.[1] The bulky mesityl group at the 9-position enhances the catalyst's stability by preventing nucleophilic addition, which can lead to photobleaching.[4] This guide details a common and effective protocol for its synthesis.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process. A common route begins with the methylation of 9-mesitylacridine. An alternative pathway starts from N-methylacridone, which is reacted with an organometallic mesityl reagent. The final step in these syntheses involves an anion exchange to introduce the perchlorate counterion.

Experimental Protocols

Two primary methods for the synthesis of this compound are outlined below.

Method 1: Synthesis from 9-Mesitylacridine

This method involves the methylation of 9-mesitylacridine followed by an anion exchange.

Step 1: Methylation of 9-Mesitylacridine

-

Reaction Setup: In a round-bottom flask, dissolve 9-mesitylacridine (0.81 mmol) in 20 mL of acetonitrile (CH₃CN).

-

Addition of Methylating Agent: Add methyl iodide (CH₃I) (5.56 mmol) to the solution.

-

Reaction Conditions: Reflux the mixture overnight.

-

Isolation of Intermediate: Reduce the volume of the mixture to approximately 2 mL by rotary evaporation. Add 100 mL of diethyl ether to precipitate the product.

-

Purification: Collect the resulting brown-red solid, which is 9-Mesityl-10-methylacridinium iodide, by filtration and wash it with diethyl ether.[5]

Step 2: Anion Exchange to Perchlorate Salt

-

Dissolution: Dissolve the 9-Mesityl-10-methylacridinium iodide (0.137 mmol) in a mixture of 2 mL of acetonitrile and 20 mL of water.

-

Precipitation: To this yellow solution, add a solution of sodium perchlorate (NaClO₄) (0.10 g) in 20 mL of water.

-

Isolation and Purification: A light orange-yellow precipitate of this compound will form. Collect the solid by filtration, wash with water and then with ether, and dry under vacuum.[5]

Method 2: Synthesis from N-Methylacridone

This alternative route utilizes N-methylacridone and a Grignard reagent.

-

Reaction Setup: Start with N-methylacridone in a dry solvent such as tetrahydrofuran (THF) under an inert atmosphere at a low temperature (e.g., -78 °C).

-

Addition of Grignard Reagent: Add mesityllithium or mesitylmagnesium bromide to the solution.

-

Reaction Conditions: Stir the reaction mixture for a specified duration, then allow it to warm to room temperature.

-

Acidification: Acidify the mixture with perchloric acid (HClO₄) to yield the final product, this compound.[1][6]

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₂₃H₂₂ClNO₄ | [1] |

| Molecular Weight | 411.88 g/mol | [1] |

| Appearance | Light yellow to amber to dark green powder/crystal | [2] |

| Purity | >95% | [7] |

| Yield (from 9-Mesitylacridine) | 41% (for the hexafluorophosphate salt, indicative for similar ionic exchange reactions) | [5] |

Spectroscopic Data

-

¹H NMR (500 MHz, CD₃CN) of 9-Mesityl-10-methylacridinium hexafluorophosphate (structurally similar cation): δ 1.68 (s, 6H, CH₃-), 2.46 (s, 3H, CH₃-), 4.82 (s, 3H, CH₃-N), 7.23 (s, 2H, Ph-H), 7.84 (d, J = 5 Hz, 4H, Acr-H), 8.38 (m, 2H, Acr-H), 8.61 (d, J = 9.3 Hz, 2H, Acr-H).[5]

-

ES-MS (m/z): 312.1 (calculated Mᵣ = 312.2 for [M - PF₆]⁺).[5]

Mandatory Visualizations

Caption: Synthetic routes to this compound.

References

- 1. Buy this compound (EVT-466193) | 674783-97-2 [evitachem.com]

- 2. This compound, 5G | Labscoop [labscoop.com]

- 3. This compound | 674783-97-2 | TCI AMERICA [tcichemicals.com]

- 4. Design and application of aminoacridinium organophotoredox catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08524F [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]

- 7. This compound 95 674783-97-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 9-Mesityl-10-methylacridinium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Mesityl-10-methylacridinium perchlorate is a prominent organic photocatalyst widely utilized in a variety of chemical transformations. Its efficacy stems from a unique combination of photophysical and electrochemical properties, including strong visible light absorption, high fluorescence quantum yield, and the formation of a long-lived triplet state. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, presenting quantitative data in structured tables, detailing experimental methodologies for key characterization techniques, and visualizing its photophysical pathways and application workflow. This document is intended to serve as a vital resource for researchers and professionals engaged in photocatalysis, organic synthesis, and drug development.

Core Physicochemical Properties

This compound, a bright yellow to amber crystalline solid, possesses a distinct set of physical and chemical properties that are fundamental to its function as a photocatalyst.[1][2] A summary of its general and structural properties is provided below.

| Property | Value |

| Molecular Formula | C₂₃H₂₂ClNO₄[2][3][4] |

| Molecular Weight | 411.88 g/mol [1][2][3][4] |

| CAS Number | 674783-97-2[1][2][4] |

| Appearance | Light yellow to amber to dark green powder/crystal[1][2] |

| Purity | >98.0% (HPLC)[2] |

| Solubility | Soluble in Acetonitrile and Acetone[4][5] |

| Storage Conditions | 2-8°C, protect from light, stored under nitrogen[4] |

Crystal Structure

The three-dimensional arrangement of this compound has been elucidated by single-crystal X-ray diffraction. A key structural feature is the orthogonal orientation of the mesityl group with respect to the acridinium nucleus, which has profound implications for the electronic coupling between these two moieties.[5]

| Crystal Data Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/a 1[3] |

| Unit Cell Dimensions | a = 12.017 Å, b = 14.236 Å, c = 12.309 Å, β = 104.661°[3] |

| Dihedral Angle | ~80-90° between the mesityl and acridinium planes[5][6] |

Photophysical and Electrochemical Properties

The photocatalytic activity of this compound is dictated by its behavior upon light absorption. The following tables summarize its key photophysical and redox properties.

Spectroscopic and Photophysical Data

| Parameter | Value | Solvent |

| Absorption Maximum (λ_abs_) | ~430 nm[5] | Acetonitrile |

| Emission Maximum (λ_em_) | ~500 nm[6] | Acetonitrile |

| Stokes Shift | ~30 nm[5] | Acetonitrile |

| Fluorescence Quantum Yield (Φ_F_) | ~1.0 (in the absence of oxygen)[5] | Acetonitrile |

| Singlet State Lifetime (τ_S_) | 31 ± 2 ns (in the absence of oxygen)[5] | Acetonitrile |

| Triplet State Lifetime (τ_T_) | ~30 µs (room temp., deoxygenated)[7] | Acetonitrile |

| 5.5 ± 0.5 ms (77 K, ethanol glass)[5] | Ethanol Glass | |

| Triplet Energy | 2.37 eV[8] | Acetonitrile |

| Phosphorescence Emission | ~620 nm (77 K, with iodomethane)[5] | Ethanol Glass |

| Quantum Yield of Triplet Formation | 0.38[7] | Acetonitrile |

Redox Potentials

| Redox Couple | Potential (V vs. SCE) | Method |

| E_red_ (PC⁺/PC•) | -0.57[9] | Cyclic Voltammetry |

| E_ox_ (PC⁺*/PC•) | +2.06[9] | Cyclic Voltammetry |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of 9-mesitylacridine with a methylating agent followed by anion exchange.[5]

-

Methylation: 9-Mesitylacridine (0.81 mmol) is dissolved in acetonitrile (20 mL). Methyl iodide (5.56 mmol) is added, and the mixture is refluxed overnight. The solvent is then reduced in volume, and diethyl ether is added to precipitate the 9-Mesityl-10-methylacridinium iodide salt, which is collected by filtration.[5]

-

Anion Exchange: The iodide salt (0.137 mmol) is dissolved in a mixture of acetonitrile (2 mL) and water (20 mL). A solution of sodium perchlorate (0.10 g) in water (20 mL) is added to the yellow solution, leading to the precipitation of this compound as orange crystals. The product is recrystallized from a methanol/acetonitrile and ether mixture.[5]

Another reported method involves the reaction of N-methylacridone with mesityl magnesium bromide or mesityllithium, followed by treatment with perchloric acid.[10]

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F_) is typically determined using a comparative method with a well-characterized standard.[11]

-

Standard Selection: A fluorescent standard with a known quantum yield and absorption/emission properties in a similar spectral region is chosen. Perinaphthenone in oxygen-saturated acetonitrile can be used as a reference for determining the yield of singlet molecular oxygen.[5]

-

Sample Preparation: Optically dilute solutions (absorbance < 0.1) of both the sample and the standard are prepared in the same solvent.

-

Spectroscopic Measurements: The absorption and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Calculation: The quantum yield is calculated using the following equation: Φ_F,sample_ = Φ_F,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Measurement of Redox Potentials

Cyclic voltammetry (CV) is the standard technique for determining the redox potentials.[6]

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

-

Solution Preparation: A solution of this compound in a suitable solvent (e.g., deaerated acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) is prepared.[6]

-

Data Acquisition: The potential is swept linearly from an initial value to a final value and then back. The resulting current is measured as a function of the applied potential.

-

Data Analysis: The half-wave potentials (E₁/₂) for the reversible redox processes are determined from the cyclic voltammogram, which correspond to the standard redox potentials.

Photophysical Pathways and Applications

Upon absorption of visible light, this compound undergoes a series of photophysical processes that are central to its role as a photocatalyst.

Caption: Photophysical pathways of this compound.

The photocatalytic cycle of this compound involves its excitation by visible light, followed by electron or energy transfer to a substrate, initiating a chemical reaction.

Caption: Generalized workflow of a photocatalytic reaction.

Chemical Reactivity and Stability

This compound is a versatile photocatalyst used in various organic transformations, including photoinduced electron transfer reactions, hydroamination of alkenes, and the synthesis of complex organic molecules.[1] It is known to facilitate reactions such as dithioacetalization, thioetherification of benzyl alcohols, and can be employed in metal-free ring-opening metathesis polymerization.[1][4]

However, the compound can undergo decomposition upon continuous exposure to white light in the presence of oxygen.[12] The primary decomposition product has been identified as 3,5-dimethyl-4-(10-methylacridinium)benzaldehyde. This photochemical instability should be a consideration in its application in prolonged photocatalytic reactions.[12]

Conclusion

This compound stands out as a highly efficient and versatile organic photocatalyst. Its well-defined physicochemical properties, particularly its strong visible light absorption, high quantum yield, and accessible excited states, make it a powerful tool in synthetic chemistry. This guide provides a foundational understanding of these properties, offering valuable data and procedural insights for researchers aiming to harness its full potential in their scientific endeavors. A thorough understanding of its photophysical pathways and potential for photodegradation is crucial for the rational design and optimization of photocatalytic systems.

References

- 1. Buy this compound (EVT-466193) | 674783-97-2 [evitachem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C23H22ClNO4 | CID 15953479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 674783-97-2 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Redox Potentials of Visible Light Photoredox Catalysts | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. On the Photochemical Stability of the 9-Mesityl-10-methylacridinium Cation - ePrints - Newcastle University [eprints.ncl.ac.uk]

Unveiling the Engine: A Technical Guide to the Mechanism of Acridinium Photocatalysts

For Researchers, Scientists, and Drug Development Professionals

Acridinium salts have emerged as a powerful class of organic photoredox catalysts, enabling a wide array of chemical transformations with applications spanning from organic synthesis to drug discovery. Their potent oxidizing ability in the excited state, coupled with their tunable photophysical and electrochemical properties, makes them highly versatile tools for accessing reactive intermediates under mild conditions. This in-depth technical guide delves into the core mechanisms of action for acridinium photocatalysts, providing a comprehensive overview for researchers seeking to harness their full potential.

The Core Mechanism: A Tale of Two Quenching Cycles

The catalytic activity of acridinium photocatalysts is rooted in their ability to undergo single-electron transfer (SET) upon photoexcitation. The general mechanism can be described by two primary quenching cycles: an oxidative quenching cycle and a reductive quenching cycle. The operative pathway is dictated by the nature of the substrate and the reaction conditions.[1][2]

Oxidative Quenching Cycle

In the oxidative quenching cycle, the photoexcited acridinium catalyst ([Acr]⁺*) acts as a potent oxidant, accepting an electron from a suitable electron donor (Substrate D). This process generates a reduced acridinium radical ([Acr]•) and an oxidized substrate (D⁺•). The acridinium radical is then regenerated to its ground state cation ([Acr]⁺) by an oxidant in the system, completing the catalytic cycle. This cycle is particularly effective for the oxidation of substrates with low oxidation potentials, such as arenes and alkenes, leading to the formation of reactive cation radicals.[3][4]

Reductive Quenching Cycle

Conversely, the reductive quenching cycle involves the photoexcited acridinium catalyst ([Acr]⁺) acting as an electron acceptor from a sacrificial electron donor, forming the acridinium radical ([Acr]•). This radical species can then be further excited by a second photon to a highly reducing twisted intramolecular charge transfer (TICT) state ([Acr]•).[3][5] This excited radical is a super-reductant capable of reducing substrates with high reduction potentials. The resulting oxidized acridinium cation ([Acr]⁺) is then regenerated, closing the catalytic loop. This pathway has enabled challenging reductions of substrates like haloarenes.[3][5]

A third, less common mechanism involves energy transfer, where the excited photocatalyst directly transfers its energy to a substrate, which then undergoes a chemical reaction.[1][2]

Key Intermediates and Excited States

A deep understanding of the mechanism requires familiarity with the key molecular players:

-

The Ground State Acridinium Cation ([Acr]⁺): The stable, closed-shell form of the catalyst.

-

The Excited State Acridinium Cation ([Acr]⁺*): Formed upon absorption of visible light, this species is a powerful single-electron oxidant.[3] Its excited state reduction potential can exceed +2.0 V vs SCE.[3]

-

The Acridinium Radical ([Acr]•): A neutral radical species formed by the one-electron reduction of the acridinium cation. It is a key intermediate in both quenching cycles.[5]

-

The Excited Acridinium Radical ([Acr]•*) and the Twisted Intramolecular Charge Transfer (TICT) State: Upon absorption of a second photon, the acridinium radical can be promoted to a highly reducing excited state.[3][5] Spectroscopic and computational studies suggest the formation of a TICT state, which is responsible for the potent photoreductant behavior, with oxidation potentials reaching as low as -3.36 V vs SCE.[3][5] The formation of this TICT state is facilitated by the geometry of the molecule, particularly the presence of a bulky group like mesityl at the 9-position, which promotes the necessary twisting upon excitation.[6][7]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways.

Caption: Oxidative Quenching Cycle of an Acridinium Photocatalyst.

Caption: Reductive Quenching Cycle featuring the excited acridinium radical.

Quantitative Data Summary

The photophysical and electrochemical properties of acridinium photocatalysts are crucial for predicting their reactivity and selecting the appropriate catalyst for a given transformation. These properties are highly tunable through structural modifications of the acridinium core and its substituents.[1][8] The following tables summarize key quantitative data for representative acridinium photocatalysts.

Table 1: Photophysical Properties of Selected Acridinium Photocatalysts

| Photocatalyst | λabs (nm) | λem (nm) | E0-0 (eV) | τ (ns) | Quantum Yield (ΦF) |

| 9-Mesityl-10-methylacridinium | 425 | 510 | 2.75 | 3.5 | 0.99 |

| 9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium | 430 | 515 | 2.70 | 10.2 | - |

| Aminoacridinium Derivatives | 450-500 | 520-580 | 2.2-2.5 | 2-15 | 0.1-0.8 |

Data compiled from various sources.[8][9] E0-0 is the zero-zero spectroscopic energy, and τ is the fluorescence lifetime.

Table 2: Electrochemical Properties of Selected Acridinium Photocatalysts

| Photocatalyst | Ered (V vs SCE) | Ered (V vs SCE) | Eox of [Acr]• (V vs SCE) |

| 9-Mesityl-10-methylacridinium | -0.58 | +2.17 | - |

| 9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium | -0.52 | +2.18 | - |

| Aminoacridinium Derivatives | -0.7 to -1.0 | +1.2 to +1.8 | - |

| Excited Acridine Radical ([Acr]•) | - | - | -3.36 |

Data compiled from various sources.[3][8][10] Ered is the ground-state reduction potential, and Ered is the excited-state reduction potential.*

Experimental Protocols

To rigorously characterize the mechanism of action of acridinium photocatalysts, a suite of spectroscopic and electrochemical techniques is employed. The following are detailed methodologies for key experiments.

Cyclic Voltammetry (CV) for Redox Potential Determination

Objective: To measure the ground-state reduction and oxidation potentials of the acridinium photocatalyst.

Methodology:

-

Instrumentation: A standard three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., saturated calomel electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum wire). A potentiostat is used to control the applied potential and measure the resulting current.

-

Sample Preparation:

-

Prepare a ~1 mM solution of the acridinium photocatalyst in a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆ in anhydrous, deoxygenated acetonitrile).

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

-

Data Acquisition:

-

Scan the potential from an initial value where no faradaic current is observed to a potential sufficiently negative to observe the reduction of the acridinium cation, and then reverse the scan to observe the corresponding oxidation.

-

Record the cyclic voltammogram at various scan rates (e.g., 25, 50, 100, 200 mV/s) to assess the reversibility of the redox event.

-

-

Data Analysis:

-

The half-wave potential (E₁/₂) for a reversible redox couple is determined as the average of the cathodic (Epc) and anodic (Epa) peak potentials. This E₁/₂ value corresponds to the ground-state reduction potential (Ered) of the acridinium cation.

-

The excited-state reduction potential (Ered) can be estimated using the Rehm-Weller equation: Ered = Ered + E0-0, where E0-0 is the zero-zero spectroscopic energy determined from the intersection of the normalized absorption and emission spectra.[3]

-

Caption: Workflow for Determining Redox Potentials using Cyclic Voltammetry.

Transient Absorption Spectroscopy (TAS) for Studying Excited States and Intermediates

Objective: To directly observe and characterize the transient species generated upon photoexcitation of the acridinium photocatalyst, including the excited state ([Acr]⁺*) and the acridinium radical ([Acr]•).

Methodology:

-

Instrumentation: A pump-probe transient absorption spectrometer. A femtosecond or picosecond laser system is used to generate both the pump pulse (to excite the sample) and the probe pulse (a broadband white light continuum to measure the absorption changes).

-

Sample Preparation:

-

Prepare a solution of the acridinium photocatalyst in a suitable solvent (e.g., acetonitrile) with an absorbance of ~0.3-0.5 at the pump excitation wavelength in a cuvette with a short path length (e.g., 1-2 mm).

-

The solution should be continuously stirred or flowed to avoid photodecomposition. For studying quenching processes, the quencher of interest is added to the solution.

-

-

Data Acquisition:

-

The sample is excited with the pump pulse, and the change in absorbance is measured by the time-delayed probe pulse.

-

A series of transient absorption spectra are collected at different time delays between the pump and probe pulses, ranging from femtoseconds to nanoseconds or longer.

-

-

Data Analysis:

-

The resulting data is a 3D map of change in absorbance (ΔA) versus wavelength and time.

-

Global analysis of the data can be used to identify the spectral signatures of the transient species and determine their lifetimes and kinetic rate constants for their formation and decay.

-

By comparing the transient spectra in the presence and absence of a quencher, the rate constant for the quenching process can be determined.

-

Caption: Workflow for Transient Absorption Spectroscopy Experiments.

Fluorescence Spectroscopy for Quantum Yield and Quenching Studies

Objective: To determine the fluorescence quantum yield (ΦF) of the acridinium photocatalyst and to study the quenching of its excited state by various substrates.

Methodology for Relative Quantum Yield Determination:

-

Instrumentation: A steady-state spectrofluorometer and a UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a series of dilute solutions of both the acridinium photocatalyst (sample) and a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Data Acquisition:

-

Measure the absorbance of all solutions at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Methodology for Stern-Volmer Quenching Studies:

-

Sample Preparation: Prepare a series of solutions containing a constant concentration of the acridinium photocatalyst and varying concentrations of the quencher.

-

Data Acquisition: Measure the fluorescence intensity (I) of each solution at the emission maximum. The intensity in the absence of the quencher is denoted as I₀.

-

Data Analysis:

-

Plot I₀/I versus the quencher concentration ([Q]).

-

For dynamic quenching, the data should follow the Stern-Volmer equation: I₀/I = 1 + KSV[Q] , where KSV is the Stern-Volmer constant.

-

The slope of the linear plot gives KSV. The bimolecular quenching rate constant (kq) can be calculated from KSV = kqτ₀ , where τ₀ is the fluorescence lifetime of the photocatalyst in the absence of the quencher.

-

Conclusion

Acridinium photocatalysts represent a cornerstone of modern organic synthesis, offering a powerful platform for a diverse range of chemical transformations. A thorough understanding of their underlying mechanisms of action, including the interplay of oxidative and reductive quenching cycles and the nature of key intermediates like the acridinium radical and its excited TICT state, is paramount for their rational application and the development of new catalytic systems. The experimental protocols detailed in this guide provide a framework for researchers to probe these mechanisms and unlock the full synthetic potential of this remarkable class of organic photocatalysts. By combining detailed mechanistic studies with the targeted design of new acridinium scaffolds, the field of photoredox catalysis is poised for continued innovation, with significant implications for both academic research and the pharmaceutical industry.

References

- 1. mdpi.com [mdpi.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secure Verification [cherry.chem.bg.ac.rs]

- 5. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 8. Femtosecond transient absorption spectroscopy investigation into the electron transfer mechanism in photocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 10. researchgate.net [researchgate.net]

Unveiling the Photophysical intricacies of 9-Mesityl-10-methylacridinium Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 9-Mesityl-10-methylacridinium perchlorate, a prominent organic photocatalyst. The document details the key quantitative data, experimental methodologies for their determination, and a visual representation of the operative photophysical pathways.

Core Photophysical Data

The photophysical characteristics of this compound are summarized in the tables below, offering a clear comparison of its key parameters in various environments.

| Parameter | Value | Solvent/Conditions |

| Absorption Maxima (λ_abs_) | Not explicitly stated in results. | Acetonitrile |

| Emission Maxima (λ_em_) | ~530 nm | Acetonitrile |

| Fluorescence Quantum Yield (Φ_F_) | Modest yield[1] | Polar solution[1] |

| Singlet Excited State Lifetime (τ_S_) | Nanosecond timescale[1] | Polar solution[1] |

| Triplet State Quantum Yield (Φ_T_) | 0.38[1] | Fluid solution[1] |

| Triplet State Lifetime (τ_T_) | ~30 µs | Room temperature, absence of oxygen[1] |

| Triplet State Lifetime (τ_T_) | ~5 ms | Ethanol glass at 77 K[1] |

| Singlet Oxygen Quantum Yield (Φ_Δ_) | High quantum yield[1] | - |

Photophysical Pathways

Upon photoexcitation with blue or near-UV light, this compound undergoes a series of intricate photophysical processes. Initially, a locally excited (LE) singlet state is formed. In polar solvents, this LE state rapidly undergoes charge transfer from the acridinium moiety to the orthogonally positioned mesityl group, resulting in the formation of a charge-transfer (CT) state.[1] This CT state is responsible for the observed fluorescence.[1]

Intersystem crossing from the CT state competes with radiative and non-radiative decay, leading to the population of a locally excited triplet state.[1] This triplet state has a significantly longer lifetime than the singlet state and is a key intermediate in the photocatalytic activity of the molecule, including the generation of singlet molecular oxygen.[1]

Caption: Photophysical pathways of this compound.

Experimental Protocols

The determination of the photophysical parameters outlined above requires a suite of spectroscopic techniques. Below are detailed methodologies for these key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of the compound.

Methodology:

-

Sample Preparation: Prepare a series of solutions of this compound in a spectroscopic grade solvent (e.g., acetonitrile) of known concentrations.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorbance of each prepared solution across the desired wavelength range (typically 200-800 nm).

-

Ensure the absorbance at the maximum wavelength (λ_max_) falls within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Analysis:

-

Plot absorbance at λ_max_ versus concentration.

-

Determine the molar extinction coefficient (ε) from the slope of the resulting Beer-Lambert plot (A = εcl).

-

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and quantum yield.

Methodology:

-

Sample and Standard Preparation:

-

Prepare a dilute solution of this compound in a spectroscopic grade solvent with an absorbance of < 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Prepare a solution of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with a similar absorbance at the same excitation wavelength.

-

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Record the emission spectrum of the sample and the standard at the same excitation wavelength.

-

Record the emission spectrum of the pure solvent (blank).

-

Measure the absorbance of the sample and standard solutions at the excitation wavelength using a UV-Visible spectrophotometer.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample and standard emission spectra.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Calculate the fluorescence quantum yield (Φ_F_) using the following equation: Φ_F,sample_ = Φ_F,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

Objective: To determine the lifetime of the singlet excited state.

Methodology:

-

Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system. This typically consists of a pulsed light source (e.g., a picosecond laser diode), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and TCSPC electronics.

-

Measurement:

-

Excite the sample with the pulsed light source at a wavelength where the compound absorbs.

-

Collect the fluorescence emission at a wavelength corresponding to the emission maximum.

-

Record the time difference between the excitation pulse and the arrival of the first fluorescence photon.

-

Repeat this process for a large number of excitation cycles to build a histogram of photon arrival times.

-

-

Data Analysis:

-

Deconvolute the instrument response function (IRF) from the measured decay profile.

-

Fit the resulting fluorescence decay curve to an exponential function (or a sum of exponentials if the decay is multi-exponential) to extract the fluorescence lifetime (τ_S_).

-

References

synthesis of 9-Mesityl-10-methylacridinium perchlorate from N-methylacridone

An In-depth Technical Guide to the Synthesis of 9-Mesityl-10-methylacridinium perchlorate from N-methylacridone

Introduction

This compound, often abbreviated as [Mes-Acr]+ClO4–, is a prominent organic photocatalyst utilized in a wide array of chemical transformations.[1] Its efficacy in mediating photoinduced electron transfer processes makes it a valuable tool in synthetic organic chemistry.[1] This technical guide provides a detailed overview of the synthesis of this compound, with a specific focus on synthetic routes starting from the precursor N-methylacridone.[1]

Synthetic Pathways Overview

The primary strategy for synthesizing this compound from N-methylacridone involves the nucleophilic addition of a mesityl group to the C9 position of the acridone core. This is typically achieved using a potent mesityl organometallic reagent, such as mesityllithium or a mesityl Grignard reagent (mesitylmagnesium bromide). The subsequent step involves an acid-mediated dehydration and counter-ion introduction using perchloric acid to yield the final acridinium salt.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary methods have been reported for the synthesis, differing in the choice of the organometallic reagent.

Method 1: Synthesis via Mesityllithium

This protocol involves the reaction of N-methylacridone with mesityllithium.[2]

Experimental Procedure:

-

A solution of N-methylacridone is prepared in a dry, inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.[2][3]

-

Mesityllithium, prepared in situ or from a commercial source, is added dropwise to the cooled solution.

-

The reaction mixture is stirred at -78 °C for approximately one hour.[2]

-

Following the initial stirring period, the mixture is allowed to gradually warm to room temperature and is then stirred for an extended period, which can be up to three days.[2][3]

-

The reaction is quenched, and the product is precipitated by the careful addition of perchloric acid.[2]

-

The resulting precipitate, this compound, is collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried.

Method 2: Synthesis via Mesitylmagnesium Bromide (Grignard Reagent)

This method utilizes a Grignard reagent, mesitylmagnesium bromide, for the key addition step.[2]

Experimental Procedure:

-

Mesitylmagnesium bromide is prepared by reacting mesityl bromide with magnesium turnings in an anhydrous ether solvent like THF.[4]

-

In a separate flask, N-methylacridone is dissolved in dry THF under an inert atmosphere.

-

The freshly prepared Grignard reagent is added to the N-methylacridone solution.

-

The reaction mixture is heated to reflux and maintained for several hours (e.g., 4 hours) to ensure complete reaction.[2]

-

After cooling to room temperature, the reaction is carefully treated with perchloric acid to facilitate dehydration and formation of the perchlorate salt.[2]

-

The solid product is isolated by filtration, washed with an appropriate solvent to remove impurities, and dried under vacuum.

Caption: A generalized experimental workflow for the synthesis of the target compound.

Quantitative Data Summary

The efficiency of the synthesis can vary based on the chosen protocol. The following table summarizes key quantitative parameters from reported procedures.

| Parameter | Method 1 (Mesityllithium) | Method 2 (Mesitylmagnesium Bromide) | Reference(s) |

| Starting Material | N-methylacridone | N-methylacridone | [2] |

| Key Reagent | Mesityllithium | Mesitylmagnesium bromide | [2] |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | [2] |

| Reaction Temp. | -78 °C to Room Temp. | Reflux | [2] |

| Reaction Time | 1 hr at -78°C, then 3 days at RT | 4 hours | [2] |

| Acidification | Perchloric Acid | Perchloric Acid | [2] |

| Reported Yield | 81% (for a related salt) | Moderate | [2] |

Product Characterization

Characterization of the final product is crucial to confirm its identity and purity.

| Analysis Type | Data | Reference(s) |

| ¹H NMR | (300 MHz, CDCl₃): δ 8.81 (d, J = 6.9 Hz, 2H), 8.43 (dt, J = 5.4 Hz, J = 1.0 Hz, 2H), 7.90-7.79 (m, 4H), 7.18 (s, 2H), 5.14 (s, 3H), 2.51 (s, 3H), 1.76 (s, 6H). | [3] |

| Molecular Formula | C₂₃H₂₂ClNO₄ | |

| Molecular Weight | 411.88 g/mol | |

| Appearance | Light orange-yellow precipitate / Yellow solid | [3][4] |

Mechanism of Reaction

The synthesis proceeds through a well-established organometallic reaction mechanism.

-

Nucleophilic Attack: The highly nucleophilic carbon atom of the mesityl group (from either mesityllithium or mesitylmagnesium bromide) attacks the electrophilic carbonyl carbon (C9) of N-methylacridone. This breaks the C=O pi bond, forming a magnesium or lithium alkoxide intermediate.

-

Protonation & Dehydration: Upon addition of perchloric acid, the alkoxide is protonated to form a tertiary alcohol. The acidic conditions then promote the elimination of a water molecule (dehydration).

-

Aromatization & Salt Formation: The elimination of water results in the formation of a resonance-stabilized acridinium cation. The perchlorate anion (ClO₄⁻) from the acid serves as the counter-ion, leading to the precipitation of the final salt product.

References

In-Depth Technical Guide: 9-Mesityl-10-methylacridinium Perchlorate (CAS 674783-97-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 9-Mesityl-10-methylacridinium perchlorate, a powerful photocatalyst in modern organic synthesis.

Core Properties

This compound, also known as [Acr-Mes]⁺(ClO₄)⁻, is a salt valued for its unique photoredox properties.[1][2] Its structure features a sterically hindered mesityl group attached to the acridinium core, which plays a crucial role in its photocatalytic activity.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 674783-97-2 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₂₃H₂₂ClNO₄ | [2][3][4][8] |

| Molecular Weight | 411.88 g/mol | [2][3][4][8] |

| IUPAC Name | 10-Methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate | [1] |

| Synonyms | This compound, [Acr-Mes]⁺(ClO₄)⁻ | [1][2][3] |

| Appearance | Light yellow to amber crystalline solid | [4] |

| Solubility | Soluble in organic solvents such as acetonitrile, dichloromethane, and chloroform; insoluble in water.[4] | Fukuzumi et al. |

| Storage | Store at 10°C - 25°C, protected from light.[2][3] |

Photophysical and Electrochemical Data

The photocatalytic efficacy of this compound is underpinned by its photophysical and electrochemical characteristics.

| Property | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 360 nm, 423 nm | Acetonitrile | Fukuzumi et al. |

| Fluorescence Quantum Yield (ΦF) | ~1.0 | Acetonitrile | Benniston et al.[3] |

| Excited Singlet State Lifetime (τS) | 31 ± 2 ns (in the absence of oxygen) | Acetonitrile | Benniston et al.[3] |

| Triplet State Lifetime | ~30 µs (at room temperature, no oxygen) | Acetonitrile | Benniston et al.[4] |

| Triplet State Lifetime | ~5 ms (at 77 K) | Ethanol glass | Benniston et al.[4] |

| Triplet Formation Quantum Yield | 0.38 | Acetonitrile | Benniston et al.[4] |

| Singlet Oxygen Quantum Yield | 0.42 ± 0.05 | Acetonitrile | Benniston et al.[3] |

| One-Electron Reduction Potential (Ered) | -0.57 V (vs SCE) | Acetonitrile | Ohkubo et al.[6] |

| One-Electron Oxidation Potential (Eox of Mesityl group) | +2.15 V (vs SCE) | Acetonitrile | Ohkubo et al.[6] |

Mechanism of Action: Photocatalysis

The photocatalytic activity of this compound is initiated by the absorption of visible light, leading to the formation of a locally excited singlet state.[3] This is followed by a rapid intramolecular electron transfer from the electron-rich mesityl group to the acridinium core, generating a long-lived electron-transfer (ET) state, Acr•–Mes•+.[5] This ET state is a powerful redox agent, capable of both donating an electron (from the acridinyl radical portion) and accepting an electron (to the mesityl radical cation portion), allowing it to catalyze a wide range of chemical transformations.[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported literature procedure.

Materials:

-

2-Bromo-1,3,5-trimethylbenzene

-

tert-Butyllithium (1.7 M in pentane)

-

N-methylpyrrolidone

-

Anhydrous diethyl ether

-

10% w/v Sodium carbonate solution

-

Brine

-

Magnesium sulfate

-

Ethyl acetate

-

71% Perchloric acid

Procedure:

-

To a dry 250 mL round-bottom flask containing 80 mL of anhydrous diethyl ether, cooled to -78 °C, add 18.4 mL of 1.7 M tert-butyllithium in pentane (31 mmol) dropwise.

-

Add 2.3 mL of 2-bromo-1,3,5-trimethylbenzene (15.5 mmol) dropwise to the solution and stir for 30 minutes at -78 °C.

-

Rapidly add 2.5 g of N-methylpyrrolidone (12 mmol) to the solution and stir for 1 hour at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 3 days.

-

Slowly add 50 mL of a 10% w/v sodium carbonate solution and stir vigorously for 10 minutes.

-

Add 150 mL of diethyl ether and transfer the mixture to a separatory funnel.

-

Wash the organic layer with two 100 mL portions of brine.

-

Separate the aqueous layer and extract with three additional 100 mL portions of diethyl ether.

-

Combine all organic portions, dry over magnesium sulfate, filter, and remove the solvent under vacuum to yield a yellow/white solid.

-

Dissolve the solid in a minimal amount of ethyl acetate (approximately 230 mL) and add 3-5 drops of 71% perchloric acid to induce precipitation.

-

Collect the yellow precipitate by vacuum filtration and wash with a small amount of ethyl acetate.

-

Repeat the perchloric acid addition to the filtrate to induce further precipitation until no more solid forms.

General Protocol for Photocatalytic Oxygenation of Anthracenes

This protocol is a general representation of the experimental setup described in the literature for the oxygenation of anthracenes.

Materials:

-

This compound

-

Anthracene derivative (e.g., 9,10-dimethylanthracene)

-

Acetonitrile (MeCN), O₂-saturated

-

Visible light source (e.g., Xenon lamp)

Procedure:

-

Prepare an O₂-saturated solution of the anthracene derivative in acetonitrile in a suitable reaction vessel.

-

Add this compound to the solution. The typical catalyst loading is in the range of 1-5 mol%.

-

Irradiate the reaction mixture with a visible light source while maintaining an O₂ atmosphere (e.g., by bubbling O₂ through the solution).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the product (epidioxyanthracene) by column chromatography.

Suppliers

This compound is available from several chemical suppliers, including:

-

Sigma-Aldrich (Merck)[9]

-

TCI Chemicals[7]

-

Biosynth[3]

-

ChemScene[2]

-

AK Scientific

-

EvitaChem[4]

-

LGC Standards[5]

-

Spectrum Chemical[6]

Purity and available quantities may vary between suppliers. It is recommended to request a certificate of analysis before purchase.

Safety Information

This compound is an oxidizing solid and may intensify fire. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Perchlorate salts can be explosive and should be handled with care.

This guide is intended for informational purposes only and should not be considered a substitute for a thorough literature review and adherence to established laboratory safety protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Illumination of the 9-mesityl-10-methylacridinium ion does not give a long-lived photoredox state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy this compound (EVT-466193) | 674783-97-2 [evitachem.com]

An In-depth Technical Guide to the Electron Transfer Mechanism of 9-Mesityl-10-methylacridinium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron transfer mechanism of 9-Mesityl-10-methylacridinium perchlorate, a prominent organophotocatalyst. The document details its photochemical properties, experimental protocols for its study, and quantitative data, offering valuable insights for its application in research and development.

Core Electron Transfer Mechanism

This compound is a potent photocatalyst that operates through a photoinduced electron transfer (PET) mechanism.[1] Upon irradiation with visible light, the molecule undergoes excitation to a locally excited singlet state (LE), which is followed by an intramolecular electron transfer from the electron-rich mesityl group to the acridinium core.[2][3] This process generates a charge-transfer (CT) state.[2][3] The fate of this CT state is a subject of discussion in the scientific community, with some studies reporting a remarkably long-lived photoredox state, while others suggest the formation of an acridinyl radical via a sacrificial process.[2][4][5][6]

The 9-mesityl-10-methylacridinium cation is also recognized for its dual role as a sensitizer, capable of both Type II photooxygenation through the formation of singlet oxygen and electron-transfer photooxygenation with electron-rich substrates.[7]

Quantitative Photophysical and Electrochemical Data

The following tables summarize the key quantitative data reported for 9-Mesityl-10-methylacridinium and related derivatives. These parameters are crucial for understanding and predicting its behavior in photocatalytic reactions.

| Parameter | Value | Conditions |

| Photophysical Properties | ||

| Fluorescence Quantum Yield (ΦF) | ~1.0 | In acetonitrile, absence of oxygen[2] |

| Excited Singlet State Lifetime (τS) | 31 ± 2 ns | In acetonitrile, absence of oxygen[2] |

| Triplet State Lifetime | 5.5 ± 0.5 ms | In ethanol glass at 77 K with iodomethane[2] |

| Triplet State Lifetime | ~30 µs | At room temperature, absence of oxygen[3] |

| Quantum Yield for LE Triplet State Formation | 0.38 | Increases 2.3-fold with iodomethane[3] |

| Electrochemical Properties | ||

| Excited State Reduction Potential (E1/2[*PC+/PC•]) | +2.09 V vs SCE | For a related acridinium catalyst[8] |

Experimental Protocols

The characterization of the electron transfer mechanism of this compound relies on a suite of sophisticated experimental techniques. Below are generalized methodologies for key experiments.

3.1. Synthesis of this compound

The synthesis of acridinium salts generally involves the addition of an organometallic nucleophile to an acridone, followed by dehydration and alkylation.[9] A typical procedure for the perchlorate salt is as follows:

-

Preparation of 9-Mesitylacridine: N-methylacridone is treated with mesityl magnesium bromide.

-

Methylation: The resulting 9-mesitylacridine is refluxed with methyl iodide in acetonitrile.

-

Anion Exchange: The iodide salt is dissolved in a mixture of acetonitrile and water, followed by the addition of sodium perchlorate in water to precipitate the perchlorate salt.[2] The product is then recrystallized.

3.2. Time-Resolved Emission and Absorption Spectroscopy

These techniques are essential for probing the excited states of the molecule.

-

Objective: To measure the lifetimes and spectral characteristics of the excited singlet and triplet states.

-

Methodology:

-

A solution of the acridinium salt in a suitable solvent (e.g., acetonitrile) is prepared and deoxygenated.

-

The sample is excited with a short laser pulse at an appropriate wavelength (e.g., 456 nm).[10]

-

The resulting fluorescence decay is monitored over time using a time-correlated single-photon counting (TCSPC) system to determine the excited singlet state lifetime.

-

Transient absorption spectroscopy is used to detect and characterize the triplet state and any radical intermediates formed. The sample is excited with a laser pulse, and the change in absorbance is measured at various delay times using a second light source.

-

3.3. Cyclic Voltammetry

Cyclic voltammetry is employed to determine the redox potentials of the catalyst.

-

Objective: To measure the ground and excited state reduction potentials.

-

Methodology:

-

A solution of the acridinium salt is prepared in a suitable solvent containing a supporting electrolyte.

-

The solution is placed in an electrochemical cell with a three-electrode setup (working, reference, and counter electrodes).

-

The potential of the working electrode is swept linearly with time, and the resulting current is measured.

-

The obtained voltammogram provides information about the reduction and oxidation potentials of the molecule.

-

Visualizing the Electron Transfer Process and Experimental Workflow

Diagram of the Photoinduced Electron Transfer Pathway:

Caption: Photoexcitation and subsequent electron transfer pathways for 9-Mesityl-10-methylacridinium.

Generalized Experimental Workflow for Photocatalyst Characterization:

Caption: A typical workflow for the synthesis and characterization of a photocatalyst.

References

- 1. Buy this compound (EVT-466193) | 674783-97-2 [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Illumination of the 9-mesityl-10-methylacridinium ion does not give a long-lived photoredox state - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Electron-transfer state of 9-mesityl-10-methylacridinium ion with a much longer lifetime and higher energy than that of the natural photosynthetic reaction center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Singlet Oxygen Generation by 9-Mesityl-10-methylacridinium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Mesityl-10-methylacridinium perchlorate (Acr⁺-Mes), a prominent organic photosensitizer, has garnered significant attention for its efficiency in generating singlet oxygen (¹O₂), a highly reactive oxygen species with broad applications in photodynamic therapy, organic synthesis, and environmental remediation. This technical guide provides a comprehensive overview of the photophysical properties of Acr⁺-Mes, with a focus on its mechanism of singlet oxygen generation. Detailed experimental protocols for quantifying its photosensitizing efficiency are presented, alongside a structured summary of its key photophysical parameters. Visual diagrams of the underlying photochemical processes and experimental workflows are included to facilitate a deeper understanding of its function and application.

Introduction

This compound is a donor-acceptor dyad that exhibits remarkable photophysical properties.[1][2] Upon photoexcitation, it forms a locally excited singlet state which then undergoes rapid intramolecular charge transfer, leading to the formation of a charge-transfer (CT) state.[1][3] This CT state can then undergo intersystem crossing to populate a locally excited triplet state.[1][2] It is this triplet state that is responsible for the photosensitized generation of singlet oxygen. The triplet state of Acr⁺-Mes efficiently transfers its energy to ground-state molecular oxygen (³O₂), resulting in the formation of the highly reactive singlet oxygen (¹O₂).[1][2] This process, known as Type II photosensitization, is the cornerstone of its utility in various photochemical applications.

Photophysical Data

The efficiency of a photosensitizer is characterized by several key photophysical parameters. The following table summarizes the available quantitative data for 9-Mesityl-10-methylacridinium.

| Parameter | Value | Solvent | Reference |

| Fluorescence Quantum Yield (Φf) | 0.04 | Acetonitrile | [4] |

| Electron-Transfer State Quantum Yield | 0.90 | Not Specified | [4] |

| Triplet State Formation Quantum Yield (ΦT) | 0.38 | Not Specified | [1][2] |

| One-Electron Reduction Potential (Ered vs SCE) | -0.57 V | Acetonitrile | [4] |

| Triplet State Lifetime (τT) | ~30 µs (in the absence of oxygen) | Room Temperature Solution | [1][2] |

Note: A precise, experimentally determined singlet oxygen quantum yield (ΦΔ) for this compound in a specific solvent is not explicitly stated in the reviewed literature. However, it is consistently described as having a "high quantum yield" of singlet oxygen generation.[1][2]

Mechanism of Singlet Oxygen Generation

The generation of singlet oxygen by this compound is a multi-step process initiated by the absorption of light. The following diagram illustrates the key steps involved in this Type II photosensitization mechanism, commonly depicted using a Jablonski diagram.

Caption: Jablonski diagram illustrating the photosensitization process for singlet oxygen generation.

Experimental Protocols

Determination of Singlet Oxygen Quantum Yield (ΦΔ) via the Relative Method

This protocol describes the determination of the singlet oxygen quantum yield of this compound using the relative method with a known photosensitizer standard (e.g., Rose Bengal) and a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF).

Materials:

-

This compound

-

Standard photosensitizer (e.g., Rose Bengal, ΦΔ in methanol = 0.76)

-

1,3-Diphenylisobenzofuran (DPBF)

-

Spectroscopic grade solvent (e.g., acetonitrile or methanol)

-

UV-Vis spectrophotometer

-

Light source with a suitable wavelength for excitation (e.g., a laser or a filtered lamp)

-

Quartz cuvettes

-

Magnetic stirrer and stir bars

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of this compound, the standard photosensitizer, and DPBF in the chosen solvent. All solutions containing DPBF should be prepared in the dark to prevent photodegradation.

-

Prepare two sets of experimental solutions in quartz cuvettes:

-

Sample: A solution containing this compound and DPBF.

-

Reference: A solution containing the standard photosensitizer and DPBF.

-

-

The concentrations of the photosensitizers should be adjusted so that the absorbance at the excitation wavelength is similar (typically between 0.05 and 0.1) for both the sample and the reference to ensure equal photon absorption. The initial absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm) should be approximately 1.0.

-

-

Irradiation and Data Collection:

-

Place the cuvette containing the sample solution in the spectrophotometer and record the initial absorbance spectrum, paying close attention to the absorbance of DPBF.

-

Irradiate the solution with the light source for a set period while stirring.

-

After irradiation, immediately record the absorbance spectrum again.

-

Repeat the irradiation and measurement steps for several time intervals.

-

Repeat the entire process for the reference solution under identical conditions (light intensity, irradiation time, temperature, and solvent).

-

-

Data Analysis:

-

Plot the absorbance of DPBF at its maximum wavelength against the irradiation time for both the sample and the reference.

-

Determine the initial rate of DPBF decay (slope of the linear portion of the plot) for both the sample (k_sample) and the reference (k_ref).

-

Calculate the singlet oxygen quantum yield of the sample (ΦΔ_sample) using the following equation:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample)

Where:

-

ΦΔ_ref is the known singlet oxygen quantum yield of the standard.

-

k_sample and k_ref are the rates of DPBF decay for the sample and reference, respectively.

-

F_sample and F_ref are the photophysics correction factors for the sample and reference, respectively, calculated as F = 1 - 10^(-A), where A is the absorbance of the photosensitizer at the irradiation wavelength.

-

The following diagram illustrates the experimental workflow for this relative method.

Caption: Workflow for determining singlet oxygen quantum yield using the relative method.

Direct Detection of Singlet Oxygen by Time-Resolved Phosphorescence

A more direct method for detecting singlet oxygen is to measure its characteristic phosphorescence at approximately 1270 nm. This technique provides direct evidence of singlet oxygen formation and allows for the determination of its lifetime.

Instrumentation:

-

Pulsed laser source for excitation (e.g., Nd:YAG laser at 355 nm or 532 nm)

-

Sample holder in a light-tight compartment

-

A series of long-pass and band-pass filters to isolate the 1270 nm emission

-

A sensitive near-infrared (NIR) detector (e.g., a liquid nitrogen-cooled germanium photodiode or a photomultiplier tube sensitive in the NIR)

-

A digital oscilloscope or a time-correlated single-photon counting (TCSPC) system to record the time-resolved signal

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., acetonitrile-d3) to increase the lifetime of singlet oxygen. The solution should be saturated with oxygen.

-

System Setup: Align the laser beam to pass through the sample cuvette. Position the detector perpendicular to the excitation beam to collect the emitted phosphorescence. Use appropriate filters to block scattered laser light and any fluorescence from the sample.

-

Data Acquisition: Excite the sample with a short laser pulse. The detector will capture the time-resolved decay of the singlet oxygen phosphorescence. The signal is typically averaged over many laser pulses to improve the signal-to-noise ratio.

-

Data Analysis: The decay of the phosphorescence signal is fitted to a first-order exponential decay function to determine the lifetime of singlet oxygen (τΔ). The initial intensity of the phosphorescence is proportional to the singlet oxygen quantum yield. By comparing the initial intensity to that of a standard with a known ΦΔ under identical conditions, the quantum yield of the sample can be determined.

The logical relationship for direct detection is as follows:

Caption: Logical flow for the direct detection of singlet oxygen via time-resolved phosphorescence.

Conclusion

This compound stands out as a highly efficient organic photosensitizer for the generation of singlet oxygen. Its favorable photophysical properties, including a high triplet state formation quantum yield and a long triplet lifetime in the absence of quenchers, make it a valuable tool in various fields. The experimental protocols detailed in this guide provide a framework for the accurate characterization of its photosensitizing capabilities, enabling researchers and drug development professionals to effectively harness the potential of this powerful photocatalyst. Further research to precisely quantify the singlet oxygen quantum yield in various biologically relevant media will be crucial for advancing its application in photodynamic therapy and other biomedical fields.

References

- 1. OPG [opg.optica.org]

- 2. stars.library.ucf.edu [stars.library.ucf.edu]

- 3. Time-resolved singlet oxygen phosphorescence measurements from photosensitized experiments in single cells: effects of oxygen diffusion and oxygen concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Singlet oxygen phosphorescence imaging by superconducting single-photon detector and time-correlated single-photon counting [opg.optica.org]

An In-depth Technical Guide on the Electrochemical Properties of 9-Mesityl-10-methylacridinium Ion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-Mesityl-10-methylacridinium ion, a prominent member of the acridinium salt family, has garnered significant attention in the scientific community for its unique electrochemical and photophysical properties. Its application as a potent photoredox catalyst in a variety of organic transformations has made it a valuable tool for synthetic chemists. This technical guide provides a comprehensive overview of the core electrochemical characteristics of the 9-Mesityl-10-methylacridinium ion, detailing its redox behavior, the experimental protocols for its analysis, and the fundamental electron transfer mechanisms that govern its reactivity.

Core Electrochemical Properties

The electrochemical behavior of the 9-Mesityl-10-methylacridinium ion is central to its function as a photocatalyst. The key characteristic is its ability to undergo a one-electron reduction to form a stable acridinyl radical. This process is typically reversible and occurs at a moderately negative potential, making the ion a good electron acceptor.

Quantitative Electrochemical Data

The following table summarizes the key quantitative electrochemical data for the 9-Mesityl-10-methylacridinium ion and some of its derivatives. These values are crucial for understanding its reactivity and for designing photocatalytic cycles.

| Compound | One-Electron Reduction Potential (E_red vs. SCE) | Solvent | Reference |

| 9-Mesityl-10-methylacridinium ion (Acr⁺–Mes) | -0.57 V | Acetonitrile (MeCN) | [1] |

| 9-(2,6-Dimethylphenyl)-10-methylacridinium ion (Acr⁺–Xyl) | -0.55 V | Acetonitrile (MeCN) | [1] |

| 9-(4-Fluoro-2,6-dimethylphenyl)-10-methylacridinium ion (Acr⁺–XylF) | -0.53 V | Acetonitrile (MeCN) | [1] |

| 9-(4-Chloro-2,6-dimethylphenyl)-10-methylacridinium ion (Acr⁺–XylCl) | -0.53 V | Acetonitrile (MeCN) | [1] |

Experimental Protocols

Accurate determination of the electrochemical properties of the 9-Mesityl-10-methylacridinium ion requires precise experimental techniques. The following sections detail the methodologies for cyclic voltammetry and spectroelectrochemistry, two key techniques used to characterize this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a species in solution.

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for a typical cyclic voltammetry experiment.

Detailed Methodology:

-

Solution Preparation:

-

Dissolve the 9-Mesityl-10-methylacridinium salt (e.g., perchlorate or hexafluorophosphate) in anhydrous acetonitrile to a concentration of approximately 1-5 mM.

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution to ensure sufficient conductivity.

-

Purge the solution with a stream of inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

-

Electrochemical Cell Setup:

-

A standard three-electrode cell is used.

-

The working electrode is typically a glassy carbon electrode, which provides a wide potential window and is relatively inert.

-

A counter electrode , usually a platinum wire or gauze, serves to complete the electrical circuit.

-

A reference electrode , such as a silver/silver chloride (Ag/AgCl) electrode or a saturated calomel electrode (SCE), provides a stable potential against which the working electrode potential is measured.

-

-

Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial and final potentials, the vertex potentials, and the scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the redox event of interest.

-

Initiate the scan. The potentiostat applies a linearly sweeping potential to the working electrode and measures the resulting current.

-

-

Data Analysis:

-

The resulting plot of current versus potential is the cyclic voltammogram.

-

The peak potentials (anodic and cathodic) are determined from the voltammogram.

-

The half-wave potential (E₁/₂), which is a good approximation of the standard redox potential, is calculated as the average of the anodic and cathodic peak potentials.

-

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral properties of electrochemically generated species.

Experimental Workflow for Spectroelectrochemistry

Caption: Workflow for a spectroelectrochemical experiment.

Detailed Methodology:

-

Sample Preparation: The solution is prepared in the same manner as for cyclic voltammetry.

-

Cell Setup:

-

A specialized optically transparent thin-layer electrochemical (OTTLE) cell is used. This cell has a short path length and is constructed from materials that are transparent in the desired spectral region (e.g., quartz).

-

The working electrode is typically a platinum minigrid, which allows for efficient electrolysis of the solution in the light path.

-

A platinum wire counter electrode and a silver wire pseudo-reference electrode are also incorporated into the cell.

-

-

Measurement:

-

The OTTLE cell is placed in the sample compartment of a UV-Vis spectrophotometer.

-

A constant potential, determined from the cyclic voltammogram to be sufficient to cause the reduction or oxidation of the 9-Mesityl-10-methylacridinium ion, is applied to the working electrode using a potentiostat.

-

UV-Vis absorption spectra are recorded at regular intervals as the electrolysis proceeds until no further spectral changes are observed, indicating that the electrochemical conversion is complete.

-

-

Data Analysis: The changes in the absorption spectra are analyzed to identify the electronic transitions of the electrochemically generated species (e.g., the acridinyl radical).

Photoinduced Electron Transfer Mechanism

The photocatalytic activity of the 9-Mesityl-10-methylacridinium ion is driven by a photoinduced electron transfer (PET) process. Upon absorption of light, the acridinium core is promoted to an excited state, which is a powerful oxidant.

Photoinduced Electron Transfer Pathway

Caption: Simplified photoinduced electron transfer mechanism.

Upon excitation with visible light, the 9-Mesityl-10-methylacridinium ion (Acr⁺-Mes) is promoted to its singlet excited state (¹Acr⁺*-Mes). This excited state is a much stronger oxidizing agent than the ground state. In a key step, an intramolecular electron transfer occurs from the electron-rich mesityl group to the excited acridinium core. This results in the formation of a charge-separated state, consisting of the acridinyl radical (Acr•) and the mesityl radical cation (Mes•⁺). This long-lived charge-separated state is the key reactive species in photocatalytic reactions. It can then participate in bimolecular electron transfer reactions with a suitable substrate, leading to the oxidation of the substrate and the regeneration of the ground-state acridinium catalyst. The efficiency of the overall photocatalytic process is influenced by the competition between the substrate oxidation and the unproductive back electron transfer to the ground state.

Conclusion

The 9-Mesityl-10-methylacridinium ion possesses a unique combination of electrochemical and photophysical properties that make it a highly effective photoredox catalyst. Its well-defined one-electron reduction potential and the formation of a long-lived charge-separated state upon photoexcitation are central to its reactivity. The experimental protocols detailed in this guide provide a framework for the accurate characterization of this and similar acridinium-based photocatalysts. A thorough understanding of these fundamental properties is essential for the rational design of new synthetic methodologies and for the development of novel applications in fields ranging from organic synthesis to materials science and drug development.

References

Stability and Decomposition of Acridinium Photocatalysts: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the stability and decomposition of acridinium photocatalysts, intended for researchers, scientists, and drug development professionals. Acridinium salts have emerged as powerful organic photoredox catalysts, offering strong oxidizing capabilities in their excited state.[1][2] However, their operational stability is a critical parameter for practical applications, necessitating a thorough understanding of their degradation pathways and the factors that influence their longevity.

Core Concepts in Acridinium Photocatalyst Stability

The stability of an acridinium photocatalyst is its ability to resist chemical degradation under photochemical reaction conditions. While often cited for their stability compared to some other organic dyes, they are susceptible to decomposition through several pathways.[3][4] Understanding these pathways is crucial for designing more robust catalysts and optimizing reaction conditions.

Key factors influencing the stability of acridinium photocatalysts include:

-